molecular formula C12H18O3S B2762682 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate CAS No. 26466-06-8

3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate

Cat. No.: B2762682
CAS No.: 26466-06-8
M. Wt: 242.33
InChI Key: YFRJBSSHABTVOA-UHFFFAOYSA-N
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Description

3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to a 3-methylbutan-2-yl moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylbutan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.

Common reagents used in these reactions include strong nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate involves its ability to act as a sulfonate ester, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound . In biological systems, it may interact with enzymes or other proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar compounds to 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate include other sulfonate esters such as:

  • Ethyl 4-methylbenzenesulfonate
  • Isopropyl 4-methylbenzenesulfonate
  • Butyl 4-methylbenzenesulfonate

Compared to these compounds, this compound may exhibit unique reactivity and selectivity due to the presence of the 3-methylbutan-2-yl group, which can influence the steric and electronic properties of the molecule .

Properties

IUPAC Name

3-methylbutan-2-yl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-9(2)11(4)15-16(13,14)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRJBSSHABTVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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